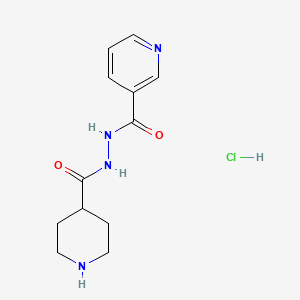

N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride” is represented by the formula C12H17ClN4O2. It has a molecular weight of 284.74.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

A study highlighted the design, synthesis, and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives, exploring their multi-target activities related to Alzheimer's disease (AD). The research demonstrated that these compounds, integrating pharmacophoric elements from donepezil and acylhydrazone linkers, showed promising AChE inhibitory activities and neuroprotective effects against amyloid-beta-induced neurodegeneration. Compound 4c emerged as a noteworthy multi-target drug prototype for AD treatment, showing significant in vitro and in vivo anti-inflammatory and neuroprotective activities, without notable toxic effects (Viegas et al., 2018).

Synthesis and Bioactivity Studies

Research into the synthesis and bioactivity of related compounds, such as 1-aryl-3-(2-hydroxyethylthio)-1-propanones, has been conducted to evaluate their cytotoxicity and carbonic anhydrase inhibitory activities. These studies provide insights into chemical modifications that could enhance the activity profile of such compounds, potentially leading to the development of new drug candidates (Unluer et al., 2016).

Antimicrobial Activity

Another avenue of research explored the synthesis and antimicrobial activity of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives. The coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids led to compounds that, along with their Cu and Cd complexes, demonstrated antimicrobial activity against S. aureus and E. coli. This line of research underscores the potential of such compounds in developing new antimicrobial agents (Khattab, 2005).

Neuroprotective Agents

Further studies have focused on compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which blocks N-methyl-D-aspartate responses and has been identified as a potent neuroprotectant. This compound shows potential in protecting cultured hippocampal neurons from glutamate toxicity, indicating its promise as a neuroprotective agent for conditions such as stroke or traumatic brain injury (Chenard et al., 1995).

Mecanismo De Acción

Target of Action

Piperidine derivatives have been widely used in drug design and are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

It’s known that the solubility of a compound in water can impact its bioavailability .

Result of Action

Piperidine derivatives have been found to exhibit several biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Propiedades

IUPAC Name |

N'-(piperidine-4-carbonyl)pyridine-3-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2.ClH/c17-11(9-3-6-13-7-4-9)15-16-12(18)10-2-1-5-14-8-10;/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,17)(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMPTCZWDQIASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NNC(=O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)

![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)